

Bromo-PEG2-bromide in PROTAC Development: An In-depth Technical Guide

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Compound of Interest

Compound Name: Bromo-PEG2-bromide

Cat. No.: B1667888

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable".^{[1][2]} These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^{[3][4]} This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.^{[5][6]} The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.^{[3][7]} Among the various linkers utilized, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and provide synthetic versatility.^{[1][8]}

This technical guide focuses on the application of **Bromo-PEG2-bromide**, a short-chain PEG linker, in the development of PROTACs. **Bromo-PEG2-bromide** serves as a bifunctional building block, enabling the covalent linkage of a POI ligand and an E3 ligase ligand to form the final PROTAC molecule.^[9] Its two reactive bromide groups offer a versatile handle for conjugation through nucleophilic substitution reactions.^[10]

The PROTAC Mechanism of Action: A Signaling Pathway

PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

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